2-Tert-butyl-5-(chloromethyl)pyridine
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Overview
Description
2-Tert-butyl-5-(chloromethyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by a tert-butyl group at the second position and a chloromethyl group at the fifth position on the pyridine ring.
Mechanism of Action
Target of Action
It is known that the tert-butyl group and the chloromethyl group can interact with various biological targets .
Mode of Action
It is known that the tert-butyl group can undergo free radical reactions . The chloromethyl group can also participate in nucleophilic substitution reactions .
Biochemical Pathways
The compound’s tert-butyl and chloromethyl groups can potentially affect various biochemical pathways due to their reactivity .
Result of Action
The reactivity of the tert-butyl and chloromethyl groups suggests that the compound could potentially induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Tert-butyl-5-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the rate of reactions involving the tert-butyl and chloromethyl groups can be affected by factors such as temperature, pH, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(chloromethyl)pyridine typically involves the chlorination of 2-tert-butyl-5-methylpyridine. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-tert-butyl-5-methylpyridine.
Scientific Research Applications
2-Tert-butyl-5-(chloromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-(chloromethyl)pyridine: Contains a chloro group instead of a tert-butyl group, leading to different reactivity and applications.
Uniqueness
2-Tert-butyl-5-(chloromethyl)pyridine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-tert-butyl-5-(chloromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLBGCANAKCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-00-8 |
Source
|
Record name | 2-tert-butyl-5-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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